molecular formula C18H16N2O B11323267 2-methyl-N-(2-methylquinolin-8-yl)benzamide

2-methyl-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11323267
M. Wt: 276.3 g/mol
InChI Key: JUUQGRGXLKFGCU-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylquinolin-8-yl)benzamide is an organic compound with the molecular formula C18H16N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-methylquinolin-8-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylquinoline and 2-methylbenzoic acid.

    Formation of Intermediate: The 2-methylquinoline is first nitrated to form 2-methyl-8-nitroquinoline.

    Reduction: The nitro group in 2-methyl-8-nitroquinoline is reduced to an amine group, resulting in 2-methyl-8-aminoquinoline.

    Amidation: The 2-methyl-8-aminoquinoline is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include:

    Use of Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates.

    Solvent Selection: Solvents like dichloromethane or toluene are chosen based on their ability to dissolve reactants and products efficiently.

    Purification: Techniques such as recrystallization and column chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-methyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its luminescent properties.

    Biological Research: It is used as a probe to study the binding interactions with DNA and proteins.

    Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor in metal surfaces.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cancer research, it is known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(quinolin-8-yl)benzamide
  • 2-methyl-N-(2-chloroquinolin-8-yl)benzamide
  • 2-methyl-N-(2-methoxyquinolin-8-yl)benzamide

Uniqueness

2-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of the 2-methyl group on both the quinoline and benzamide moieties. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-methyl-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C18H16N2O/c1-12-6-3-4-8-15(12)18(21)20-16-9-5-7-14-11-10-13(2)19-17(14)16/h3-11H,1-2H3,(H,20,21)

InChI Key

JUUQGRGXLKFGCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3C)C=C1

Origin of Product

United States

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